3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
CAS No.: 1220038-89-0
Cat. No.: VC2929549
Molecular Formula: C20H25BrClNO
Molecular Weight: 410.8 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride - 1220038-89-0](/images/structure/VC2929549.png)
Specification
CAS No. | 1220038-89-0 |
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Molecular Formula | C20H25BrClNO |
Molecular Weight | 410.8 g/mol |
IUPAC Name | 3-[2-(4-benzyl-2-bromophenoxy)ethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C20H24BrNO.ClH/c21-19-14-18(13-16-5-2-1-3-6-16)8-9-20(19)23-12-10-17-7-4-11-22-15-17;/h1-3,5-6,8-9,14,17,22H,4,7,10-13,15H2;1H |
Standard InChI Key | HDUGPPQQQRLAEG-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl |
Canonical SMILES | C1CC(CNC1)CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl |
Introduction
Chemical Structure and Properties
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative characterized by its complex structure featuring a piperidine ring connected to a bromophenoxy group through an ethyl linker. The compound has distinctive structural elements that contribute to its chemical and biological properties.
Molecular Identity
The compound is identified by the following properties:
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Molecular Formula: C₂₀H₂₅BrClNO
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Molecular Weight: 410.8 g/mol
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CAS Number: 1220038-89-0
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IUPAC Name: 3-[2-(4-benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
Structural Features
The compound's structure can be divided into three key components:
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A piperidine ring with substitution at the 3-position
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An ethyl linker connecting the piperidine to the phenoxy group
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A 4-benzyl-2-bromophenoxy moiety
This arrangement creates a molecule with specific conformational properties that influence its biological interactions. The presence of the bromine atom enhances the compound's reactivity and potential interactions with biological targets, while the benzyl group contributes to its lipophilicity .
Physical Properties
Property | Value |
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Physical State | Crystalline solid |
Appearance | White to off-white powder |
Solubility | Soluble in polar organic solvents (methanol, ethanol), partially soluble in water |
Melting Point | 165-167°C (approximate) |
Log P | 4.3 (estimated) |
Chemical Reactivity and Mechanisms
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride exhibits chemical reactivity characteristic of its structural components, including the piperidine nitrogen, the ether linkage, and the brominated aromatic ring.
Nucleophilic Reactions
The piperidine nitrogen, when deprotonated, can act as a nucleophile in various reactions:
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Alkylation with alkyl halides
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Acylation with acid chlorides or anhydrides
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Addition to electron-deficient alkenes or carbonyls
Reaction with Biological Targets
The compound's mechanism of action in biological systems likely involves specific interactions with receptor proteins or enzymes. The piperidine ring, a common pharmacophore in many bioactive molecules, can interact with neurotransmitter receptors or other molecular targets.
Biological Activity and Applications
Neuropharmacological Effects
Compounds containing piperidine rings with similar substitution patterns have demonstrated activity in neuropharmacological applications. This includes potential interactions with:
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Serotonin receptors
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Dopamine receptors
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Ion channels
These interactions may confer neuromodulatory effects that could be relevant for neurological disorders.
Antiparasitic Activity
Related piperidine derivatives with similar structural features have demonstrated antiparasitic activity, particularly against Trypanosoma species. Compounds with phenoxy linkages and halogen substituents have shown significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride and related compounds provides insight into the specific structural features that contribute to biological activity.
Key Structural Elements
Several structural features are particularly important for biological activity in related compounds:
Piperidine Ring Position: The substitution at the 3-position of the piperidine ring, as opposed to the 2- or 4-position, can significantly affect receptor binding and biological activity.
Ethyl Linker Length: The two-carbon linker between the piperidine and phenoxy group provides an optimal distance for interaction with biological targets.
Bromine Position: The presence of bromine at the 2-position of the phenoxy group influences the electronic properties and three-dimensional structure of the molecule .
Comparative Analysis
Compound | Structural Difference | Effect on Activity |
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3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride | Reference compound | Baseline activity |
2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride | Substitution at 2-position of piperidine | Potentially altered receptor selectivity |
3-[2-(4-Benzyl-phenoxy)ethyl]piperidine hydrochloride | Absence of bromine | Potentially reduced activity |
3-[2-(4-Benzyl-2-bromophenoxy)propyl]piperidine hydrochloride | Three-carbon linker | Potentially altered binding affinity |
Research Applications
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride has potential applications in various research contexts.
Medicinal Chemistry
In medicinal chemistry, this compound can serve as:
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A lead compound for structure-activity relationship studies
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A pharmacological probe for investigating receptor specificity
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A synthetic intermediate for more complex bioactive molecules
Organic Synthesis
As a synthetic intermediate, the compound offers:
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A scaffold for further functionalization
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A source of chirality for asymmetric synthesis
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A template for library development
Pharmacological Research
In pharmacological research, potential applications include:
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Investigation of neurotransmitter receptor interactions
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Development of novel antimicrobial agents
Comparison with Similar Compounds
A comparative analysis of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride with structurally related compounds provides valuable insight into the relative significance of various structural features.
Piperidine Derivatives
Comparing this compound with other piperidine derivatives reveals important structure-function relationships:
Compound | Key Structural Feature | Significant Properties |
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3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride | 3-position substitution, 2-bromo-4-benzyl arrangement | Balance of lipophilicity and electronic properties |
3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride | Pyrrolidine ring instead of piperidine | Altered ring conformation, potentially different receptor interactions |
2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride | Different bromine position | Modified electronic distribution and binding properties |
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride | Sulfanyl linkage instead of oxy | Different bond angle and electronic properties |
Functional Group Variations
The impact of various functional group modifications on chemical properties and potential biological activity is significant:
Ether Linkage vs. Thioether: Replacement of the oxygen in the ether linkage with sulfur, as in 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride, alters bond angles and electronic properties, potentially affecting receptor binding.
Bromine Position: The position of the bromine atom on the phenyl ring affects the electronic distribution and steric properties of the molecule. The 2-position bromine in 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride creates a specific electronic environment that may be important for biological activity.
Ring Size: The substitution of piperidine with pyrrolidine, as in 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride, changes the ring size and conformation, potentially altering interactions with biological targets.
Future Research Directions
The exploration of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride and related compounds presents several promising avenues for future research.
Structural Modifications
Future studies could focus on systematic structural modifications to enhance specific properties:
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Variation of the benzyl substituent to alter lipophilicity
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Modification of the bromine position or replacement with other halogens
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Alteration of the linker length or incorporation of functional groups
Biological Activity Screening
Comprehensive screening of the compound against various biological targets would provide valuable insights:
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Receptor binding assays for neurotransmitter systems
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Antimicrobial testing against a range of pathogens
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Evaluation of activity against parasitic organisms, particularly Trypanosoma species
Mechanistic Studies
Detailed investigations of the compound's mechanisms of action would enhance understanding of its biological effects:
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Crystallographic studies of protein-ligand complexes
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Computational modeling of receptor interactions
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Structure-activity relationship analyses through systematic analog synthesis
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